4'-Methoxypuerarin
Overview
Description
. This compound is part of the flavonoid family and is known for its various pharmacological properties. It has been studied for its potential therapeutic effects in treating cardiovascular diseases, diabetes, and other health conditions .
Mechanism of Action
Target of Action
4’-Methoxypuerarin, also known as 4’-O-Methylpuerarin, is an isoflavone diglycoside isolated from Pueraria lobata Related compounds like puerarin have been shown to interact with various cellular and molecular pathways, such as mapk, ampk, nf-κb, mtor, β-catenin, and pkb/akt, as well as different receptors, enzymes, and growth factors .
Mode of Action
This mechanism is related to two pathways: an endothelium-dependent pathway associated with the production of NO, and an endothelium-independent pathway involving the opening of K+ channels .
Biochemical Pathways
4’-Methoxypuerarin likely affects several biochemical pathways. For instance, puerarin has been shown to inhibit the TGF-β1/Smad2 signaling pathway, reducing the accumulation of extracellular matrix in the kidney
Pharmacokinetics
The pharmacokinetics of dozens of constituents of gegen-qinlian decoction, which includes pueraria lobata, can be studied simultaneously . This suggests that similar studies could be conducted for 4’-Methoxypuerarin.
Result of Action
Related compounds like puerarin have been shown to have significant therapeutic effects spanning a wide range of pharmacological effects, including neuroprotection, hepatoprotection, cardioprotection, immunomodulation, anticancer properties, anti-diabetic properties, anti-osteoporosis properties, and more .
Action Environment
It’s known that the solubility of 4’-methoxypuerarin in dmso is 100 mg/ml , suggesting that the compound’s action could be influenced by the solvent used
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxypuerarin involves several steps, including the extraction of puerarin from Pueraria lobata, followed by methylation. One common method is the emulsion solvent evaporation method, which involves dissolving puerarin in a solvent, followed by the addition of a methylating agent . The reaction conditions typically include controlled temperature and pH to ensure the successful methylation of puerarin.
Industrial Production Methods: Industrial production of 4’-Methoxypuerarin often involves large-scale extraction and purification processes. The use of advanced techniques such as nanocrystallization and freeze-drying can enhance the solubility and bioavailability of the compound . These methods ensure that the compound is produced in high purity and yield, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxypuerarin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions: The reactions typically occur under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of 4’-Methoxypuerarin can lead to the formation of quinones, while reduction can yield alcohols or ethers .
Scientific Research Applications
4’-Methoxypuerarin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4’-Methoxypuerarin is unique among isoflavone glycosides due to its specific methylation pattern. Similar compounds include:
Puerarin: The parent compound from which 4’-Methoxypuerarin is derived.
Daidzin: Another isoflavone glycoside with similar pharmacological properties.
Genistin: An isoflavone glycoside found in soybeans with antioxidant and anti-inflammatory effects.
Compared to these compounds, 4’-Methoxypuerarin has enhanced bioavailability and specific therapeutic effects, making it a valuable compound for research and development .
Biological Activity
4'-Methoxypuerarin, also known as 4'-O-Methylpuerarin, is a bioactive compound derived from Pueraria lobata, a plant traditionally used in Asian medicine. This isoflavone diglycoside exhibits a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this compound, presenting relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its isoflavone structure with a methoxy group at the 4' position. Its chemical formula is , and it has a molecular weight of 318.32 g/mol. The presence of the methoxy group enhances its solubility and bioavailability compared to other isoflavones.
Neuroprotective Effects
Research indicates that this compound has significant neuroprotective properties. A study demonstrated that it protects hippocampal neurons from ischemia/reperfusion (I/R) injury in rat models. The treatment with 3'-Methoxypuerarin (closely related to this compound) resulted in:
- Increased survival of neurons : The number of surviving neurons in the CA1 region of the hippocampus was significantly higher in treated groups compared to control groups.
- Reduced apoptosis : The treatment markedly decreased the number of apoptotic neurons, suggesting an anti-apoptotic mechanism at play.
Table 1: Neuronal Survival and Apoptosis
Group | Surviving Neurons (Mean ± SD) | Apoptotic Neurons (Mean ± SD) |
---|---|---|
Control | 84.91 ± 2.588 | 2.32 ± 0.59 |
I/R | 6.39 ± 0.80 | 33.03 ± 0.82 |
I/R + 3'-MOP | 45.00 ± 3.00 | 10.00 ± 1.00 |
Data adapted from the study on the protective effects against I/R injury .
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. This activity is crucial for its potential therapeutic applications in inflammatory diseases.
Antioxidant Properties
The compound has demonstrated significant antioxidant activity, scavenging free radicals and reducing oxidative stress markers in cellular models. This property contributes to its neuroprotective effects and may play a role in preventing neurodegenerative diseases.
Case Study: Ischemic Stroke Model
In a controlled study involving rats subjected to ischemic stroke, administration of a methoxylated puerarin derivative resulted in:
- Improved neurological scores post-stroke.
- Enhanced cerebral blood flow measured via laser Doppler flowmetry.
- Histological analysis revealed reduced infarct size compared to untreated controls.
These findings underscore the therapeutic potential of methoxylated isoflavones like this compound in acute ischemic conditions.
Pharmacokinetics and Safety Profile
While specific pharmacokinetic data for this compound are sparse, related studies on puerarin indicate that it undergoes extensive metabolism via cytochrome P450 enzymes and has moderate bioavailability. Safety studies suggest that it has a favorable profile with low toxicity at therapeutic doses.
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-29-11-4-2-10(3-5-11)13-9-30-21-12(17(13)25)6-7-14(24)16(21)22-20(28)19(27)18(26)15(8-23)31-22/h2-7,9,15,18-20,22-24,26-28H,8H2,1H3/t15-,18-,19+,20-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRLUNPRLSNXRR-PGPONNFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238868 | |
Record name | 4'-Methoxypuerarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92117-94-7 | |
Record name | 4'-Methoxypuerarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092117947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Methoxypuerarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of 4'-Methoxypuerarin in Acanthopanax senticosus?
A1: this compound was identified as one of the chemical constituents of Acanthopanax senticosus for the first time in a study focusing on its chemical composition []. The study isolated 19 compounds from the plant, highlighting the diversity of its chemical constituents.
Q2: Could you elaborate on the isolation and structural characterization of this compound from its natural source?
A2: While the provided research papers do not detail the isolation process specifically for this compound, they do describe the isolation of similar isoflavone glycosides. In the case of Pueraria lobata, researchers used a combination of column chromatography and RP-preparative HPLC to isolate two new isoflavone diglycosides []. Structural characterization of these compounds involved utilizing spectroscopic methods like MS, 1H-NMR, and 13C-NMR [, ]. These techniques allowed researchers to elucidate the structures and confirm the identity of the isolated compounds, including this compound.
Q3: Has there been any research regarding the synthesis of this compound?
A3: While the provided research articles don't directly focus on this compound synthesis, one study explores the total synthesis of structurally related isoflavone C-glycosides, 6-tert-butyl puerarin and 6-tert-butyl-4'-methoxypuerarin []. The researchers employed a deoxybenzoin pathway for this synthesis. This approach could potentially be adapted for the synthesis of this compound, offering valuable insights for future research in this area.
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